molecular formula C121H193N33O31S B612761 22-52-Adrenomedullin (human)

22-52-Adrenomedullin (human)

カタログ番号: B612761
分子量: 2638.1 g/mol
InChIキー: MMCDBQGTKNYEHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

22-52-Adrenomedullin (human) plays a crucial role in biochemical reactions by acting as an antagonist to adrenomedullin receptors. This compound interacts with various enzymes, proteins, and other biomolecules to modulate their activity. For instance, it binds to adrenomedullin receptors, inhibiting the production of cyclic adenosine monophosphate (cAMP) elicited by adrenomedullin . Additionally, 22-52-Adrenomedullin (human) is used to differentiate adrenomedullin binding sites in various cells and tissues . This interaction helps researchers understand the specific binding sites and functions of adrenomedullin in different biological contexts.

Cellular Effects

22-52-Adrenomedullin (human) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 22-52-Adrenomedullin (human) has been shown to inhibit mitochondrial respiratory capacity in human adipocytes by suppressing the expression of mitochondrial DNA-encoded subunits of the electron transport chain . This inhibition leads to impaired mitochondrial function and increased generation of reactive oxygen species, which can affect cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 22-52-Adrenomedullin (human) involves its binding interactions with adrenomedullin receptors. By acting as an antagonist, it inhibits the production of cAMP, a key signaling molecule involved in various cellular processes . This inhibition disrupts the downstream signaling pathways activated by adrenomedullin, leading to changes in gene expression and cellular function. Additionally, 22-52-Adrenomedullin (human) can differentiate adrenomedullin binding sites, providing insights into the specific interactions and functions of adrenomedullin in different tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 22-52-Adrenomedullin (human) can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the immunoreactivity of adrenomedullin in plasma decreases significantly over multiple freeze-thaw cycles, which can affect the accuracy and reproducibility of experimental results . Understanding these temporal effects is crucial for designing experiments and interpreting data accurately.

Dosage Effects in Animal Models

The effects of 22-52-Adrenomedullin (human) vary with different dosages in animal models. Studies have demonstrated that increasing doses of adrenomedullin can inhibit the expression of mitochondrial DNA-encoded subunits of the electron transport chain in human adipocytes . This dose-dependent inhibition leads to impaired mitochondrial respiratory capacity and increased generation of reactive oxygen species . Additionally, high doses of adrenomedullin can induce hyperglycemia in animal models, which can be reversed by an adrenomedullin neutralizing antibody .

Metabolic Pathways

22-52-Adrenomedullin (human) is involved in various metabolic pathways, including those related to mitochondrial function and energy homeostasis. It interacts with enzymes and cofactors involved in the electron transport chain, leading to changes in metabolic flux and metabolite levels . By inhibiting the expression of mitochondrial DNA-encoded subunits, 22-52-Adrenomedullin (human) disrupts the normal function of the electron transport chain, resulting in altered energy production and increased oxidative stress .

Transport and Distribution

The transport and distribution of 22-52-Adrenomedullin (human) within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For example, adrenomedullin is known to interact with cytoskeletal proteins that interfere with microtubule dynamics, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and function of 22-52-Adrenomedullin (human).

Subcellular Localization

22-52-Adrenomedullin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is used to differentiate adrenomedullin binding sites in various cells and tissues, providing insights into its subcellular distribution . Additionally, the targeting signals and post-translational modifications of adrenomedullin can direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall function .

準備方法

合成経路と反応条件: アドレノメデュリン (22-52) (ヒト) は、固相ペプチド合成 (SPPS) を使用して合成されます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを伴います。 合成は通常、Fmoc (9-フルオレニルメトキシカルボニル) ケミストリーを使用して行われ、これはカップリング反応中にアミノ酸のアミノ基を保護します .

工業生産方法: アドレノメデュリン (22-52) (ヒト) の工業生産は、ラボ規模の合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために使用されます。 最終製品は、高性能液体クロマトグラフィー (HPLC) を使用して精製され、高い純度 (≥97%) が保証されます .

化学反応の分析

反応の種類: アドレノメデュリン (22-52) (ヒト) は、主にペプチド結合形成と切断反応を起こします。ペプチドの性質上、酸化、還元、または置換反応には通常は関与しません。

一般的な試薬と条件:

主要な製品: 合成の主な製品は、アドレノメデュリン (22-52) (ヒト) ペプチド断片です。合成と精製が正しく行われれば、有意な副生成物は通常生成されません。

4. 科学研究への応用

アドレノメデュリン (22-52) (ヒト) は、アドレノメデュリンシグナル伝達の機能とメカニズムを研究するために、科学研究で広く使用されています。 アドレノメデュリン受容体のアンタゴニストとして作用し、研究者はさまざまな細胞や組織におけるアドレノメデュリン結合部位を区別することができます 。このペプチド断片は、以下に使用されます。

生物活性

22-52-Adrenomedullin (human), often referred to as AM(22-52), is a truncated analog of adrenomedullin (AM), a 52-amino acid peptide with significant roles in cardiovascular regulation, vasodilation, and cellular signaling. This compound has garnered attention for its potential as a receptor antagonist, providing insights into the mechanisms of AM signaling and its physiological implications.

Adrenomedullin is known to exert its biological effects through binding to the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying proteins (RAMPs). The N-terminal region of AM is crucial for receptor interaction, while the C-terminal region is involved in activating various intracellular signaling pathways. The truncated form AM(22-52) lacks the full structural integrity of the native peptide, which affects its binding affinity and functional activity.

Key Structural Features

  • N-terminal Region : Essential for CLR binding.
  • C-terminal Region : Involved in receptor activation and downstream signaling.

Pharmacological Properties

AM(22-52) has been characterized as a selective antagonist for the adrenomedullin receptor, exhibiting low affinity compared to full-length adrenomedullin. Research indicates that this fragment can modulate various signaling pathways influenced by AM, including:

  • cAMP Production : AM(22-52) can inhibit cAMP accumulation in response to AM stimulation.
  • ERK Phosphorylation : The compound affects the phosphorylation status of extracellular signal-regulated kinases (ERK), indicating its role in modulating MAPK signaling pathways.
  • CREB Phosphorylation : It influences the phosphorylation of cAMP response element-binding protein (CREB), which is vital for gene transcription.

Case Studies

  • Neuroprotective Effects : In studies involving dorsal root ganglion (DRG) neurons, AM(22-52) demonstrated protective effects against lidocaine-induced neurodegeneration. The mechanism was linked to its ability to inhibit AM-mediated TrkA activation, which is crucial for neuronal survival and growth.
  • Cardiovascular Regulation : Research has shown that AM(22-52) can mitigate the vasodilatory effects of endogenous adrenomedullin, highlighting its potential application in managing conditions characterized by excessive vasodilation.

Table 1: Summary of Biological Activities

ActivityEffect of AM(22-52)Mechanism
cAMP ProductionInhibitionAntagonist effect on AM
ERK PhosphorylationModulationInterference with MAPK pathway
Neuroprotection in DRGProtective against neurodegenerationInhibition of TrkA activation
Vasodilation RegulationInhibitionBlockade of endogenous AM effects

特性

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDBQGTKNYEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H193N33O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2638.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。